molecular formula C10H7BrN2O B11861633 3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol

3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol

Cat. No.: B11861633
M. Wt: 251.08 g/mol
InChI Key: DFNQJUAPGBPOJW-UHFFFAOYSA-N
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Description

3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological properties and are often used in pharmaceutical research due to their potential therapeutic applications .

Preparation Methods

The synthesis of 3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method includes the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds via a one-pot tandem cyclization/bromination process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like TBHP.

    Reduction: Typically involves reducing agents such as sodium borohydride.

    Substitution: Halogen atoms can be substituted using nucleophiles under appropriate conditions. Common reagents used in these reactions include TBHP, sodium borohydride, and various nucleophiles.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

3-(6-bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol

InChI

InChI=1S/C10H7BrN2O/c11-8-3-4-10-12-6-9(2-1-5-14)13(10)7-8/h3-4,6-7,14H,5H2

InChI Key

DFNQJUAPGBPOJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)C#CCO

Origin of Product

United States

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